molecular formula C14H13N5OS3 B4240308 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4240308
M. Wt: 363.5 g/mol
InChI Key: YLAUCEIWAVRQKY-UHFFFAOYSA-N
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Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide” is a novel derivative designed and synthesized for its urease inhibitor activities . It has been evaluated in vitro and has shown high activity against the urease enzyme .


Synthesis Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process was confirmed by IR, 1H NMR, and 13C NMR spectral data .


Molecular Structure Analysis

The molecular geometry of the compound was optimized using X-ray structural parameters at the DFT calculations with a hybrid functional B3LYP (Becke’s three parameter hybrid functional using the LYP correlation functional) with the 6-31G (d,p), performed with the Gaussian 03W software package .


Chemical Reactions Analysis

The electrochemical behavior of the compound was fully investigated in the absence and presence of electrochemically generated p-benzoquinone (p-BQ, which is the oxidized form of hydroquinone), as an electrophile, via cyclic voltammetry (CV) at a glassy carbon electrode (GCE) and in an acetic acid buffer (0.2 M)/ethanol solution mixture .

Scientific Research Applications

Electrochemical Synthesis

The electrochemical behavior of related thiadiazole compounds has been studied for the electrosynthesis of new derivatives. These studies often involve cyclic voltammetry and constant current electrolysis, which are methods for forming S-S and S-C bonds, essential in creating various thiadiazole derivatives with potential biological activity .

Urease Inhibitory Activity

Thiadiazole derivatives have been designed, synthesized, and evaluated for their urease inhibitor activities. This is particularly relevant in the medical field for the treatment of infections caused by bacteria like Helicobacter pylori, which relies on urease for colonization in the gastric mucosa. The inhibition of this enzyme is a promising strategy for combating such infections .

Antituberculosis Agents

Some thiadiazole derivatives have been explored as potential agents against tuberculosis. The focus is on targeting specific enzymes like Shikimate kinase, crucial for the survival of the tuberculosis bacteria. The synthesis of these derivatives involves a one-pot reaction that could lead to new treatments for this disease .

α-Glucosidase Inhibitory Activity

Derivatives of thiadiazole have been synthesized and evaluated for their α-glucosidase inhibitory activity. This enzyme plays a role in carbohydrate digestion, and its inhibition can be beneficial in managing diabetes by controlling blood sugar levels after meals .

Polymerization Reactions

The nucleophilic properties of thiadiazole derivatives, due to the presence of amine and thiol groups, make them suitable for various polymerization reactions. These reactions are fundamental in creating polymers with specific characteristics for industrial applications .

Electrosynthesis of Heterocycles

The electrosynthesis process using thiadiazole derivatives can lead to the formation of heterocycles, which are structures found in many natural products and pharmaceuticals. This method is valued for its high selectivity and atom economy, aligning with the principles of green chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

It’s worth noting that due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The inhibition of urease by this compound can disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for colonization of H. pylori in gastric mucosa, and the role of this enzyme is critical for colonization of the mentioned bacterium .

Action Environment

The compound’s ability to cross cellular membranes due to its mesoionic nature suggests that it may be relatively stable and effective in various biological environments .

Future Directions

The compound shows promising results as a urease inhibitor and might be a candidate for further evaluation . The widespread use of thiadiazoles has led to the development of severe resistance, which significantly reduced their efficacy . Therefore, the development of new derivatives like this compound could be a potential direction for future research.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-8(22-14-19-18-12(15)23-14)11(20)17-13-16-10(7-21-13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,18)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAUCEIWAVRQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 5
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

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